molecular formula C25H25NO5 B15010062 ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15010062
M. Wt: 419.5 g/mol
InChI Key: VZRHVNMNORHWFD-UHFFFAOYSA-N
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Description

ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

    Strychnine: An alkaloid used as a pesticide.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-5-31-25(28)23-15(2)26(14-16-10-11-21(29-3)22(12-16)30-4)24-18-9-7-6-8-17(18)20(27)13-19(23)24/h6-13,27H,5,14H2,1-4H3

InChI Key

VZRHVNMNORHWFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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